4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine
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Overview
Description
4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine is a compound that features a pyrrolidine ring, a five-membered nitrogen heterocycle, and a pyridine ring.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including various enzymes and receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving binding to a specific site on the target molecule, which can influence its activity .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives can influence a variety of pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). These properties can be influenced by various factors, including the compound’s chemical structure and the characteristics of the biological system it interacts with .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cellular signaling to effects on cell growth or survival .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules, and physical factors like temperature .
Preparation Methods
The synthesis of 4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine involves constructing the pyrrolidine ring and attaching it to the pyridine ring. The synthetic routes typically include:
Chemical Reactions Analysis
4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the carbonyl group, potentially converting it to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Scientific Research Applications
4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine has several scientific research applications:
Drug Discovery: The compound’s unique structure makes it a valuable scaffold for developing new biologically active molecules.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, facilitating the creation of diverse chemical libraries.
Catalysis: The compound’s functional groups can participate in catalytic processes, enhancing reaction efficiency and selectivity.
Comparison with Similar Compounds
4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine can be compared with other pyrrolidine-containing compounds:
Pyrrolizines: These compounds also contain a pyrrolidine ring but differ in their additional ring structures and functional groups.
Pyrrolidine-2-one: This compound features a carbonyl group directly attached to the pyrrolidine ring, influencing its reactivity and biological activity.
Pyrrolidine-2,5-diones:
Biological Activity
4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine (CAS No. 2097884-46-1) is a heterocyclic compound characterized by its unique structure, which includes a pyridine ring and a pyrrolidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N2O with a molecular weight of approximately 218.25 g/mol. Its structure features a methylsulfanyl group attached to a pyrrolidine carbonyl, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the methylsulfanyl group may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of similar compounds, indicating that substitutions on the pyridine or pyrrolidine rings can significantly affect activity against various pathogens. For instance, derivatives with electron-withdrawing groups often exhibit enhanced antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
Anticancer Activity
Research indicates that compounds similar to this compound may possess anticancer properties . For example, studies have shown that modifications in the pyridine ring can lead to selective inhibition of cancer cell proliferation. In vitro assays demonstrated that certain derivatives induced apoptosis in cancer cell lines, affecting key regulatory proteins involved in cell cycle and apoptosis pathways.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various pyridine derivatives against clinical isolates of resistant bacteria. The results indicated that compounds with similar structural features to this compound displayed significant inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against resistant strains, suggesting potential for development as new antimicrobial agents .
Case Study 2: Anticancer Activity
In another study focusing on the anticancer effects of pyridine derivatives, it was found that certain compounds exhibited IC50 values below 10 µM against MCF-7 breast cancer cells. The mechanism involved induction of apoptosis through modulation of Bcl-2 family proteins and activation of caspases . This highlights the potential therapeutic application of this compound in oncology.
Data Summary
The following table summarizes the biological activities and findings related to compounds structurally similar to this compound:
Biological Activity | Target Pathogen/Cell Line | MIC/IC50 Values | Mechanism |
---|---|---|---|
Antimicrobial | S. aureus | 16 µg/mL | Cell wall synthesis inhibition |
Antimicrobial | E. coli | 32 µg/mL | Disruption of membrane integrity |
Anticancer | MCF-7 (breast cancer) | <10 µM | Apoptosis induction via caspase activation |
Anticancer | Caco-2 (colorectal cancer) | <20 µM | Cell cycle arrest at G2/M phase |
Properties
IUPAC Name |
(3-methylsulfanylpyrrolidin-1-yl)-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-15-10-4-7-13(8-10)11(14)9-2-5-12-6-3-9/h2-3,5-6,10H,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITSDFVHPYSTLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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